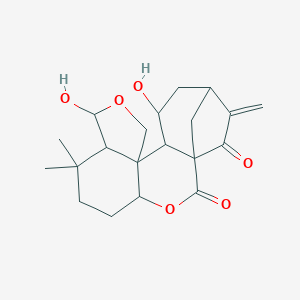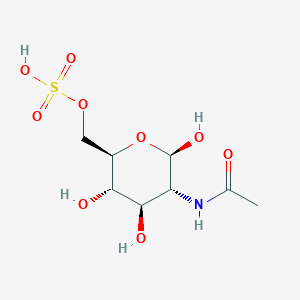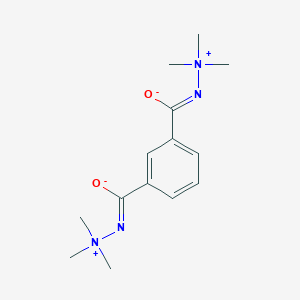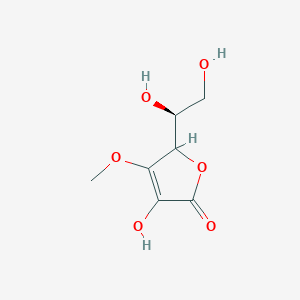
2-bromo-N,N-diethyl-4,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N,N-diethyl-4,5-dimethylbenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "BDBS" and is a sulfonamide derivative. It has been found to have interesting properties that make it useful for various scientific studies.
Mechanism of Action
The mechanism of action of BDBS involves the formation of a covalent bond between the sulfonamide group of BDBS and the amino group of the amino acid. This reaction results in the formation of a stable product that is resistant to hydrolysis.
Biochemical and Physiological Effects
BDBS has been found to have minimal biochemical and physiological effects on living organisms. This makes it an ideal reagent for various laboratory experiments as it does not interfere with the natural processes of the organism.
Advantages and Limitations for Lab Experiments
The advantages of using BDBS in laboratory experiments include its stability, selectivity, and sensitivity. BDBS reacts specifically with amino acids and does not react with other compounds present in the sample. This makes it a valuable tool for the determination of amino acids in complex biological samples. However, the limitations of using BDBS include its toxicity and the need for specialized equipment for its detection.
Future Directions
There are several future directions for the use of BDBS in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer. BDBS has been found to have anticancer properties and could potentially be used as a starting point for the development of new drugs. Another future direction is in the development of new analytical techniques for the detection of amino acids in biological samples. BDBS could potentially be used as a reagent in combination with new analytical techniques to improve the accuracy and sensitivity of amino acid detection.
Synthesis Methods
The synthesis of BDBS involves the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with diethylamine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure BDBS.
Scientific Research Applications
BDBS has been found to have various applications in scientific research. One of the most common uses of BDBS is as a reagent for the determination of amino acids in biological samples. BDBS reacts with amino acids to form a stable product that can be easily detected using analytical techniques such as high-performance liquid chromatography (HPLC).
properties
Molecular Formula |
C12H18BrNO2S |
|---|---|
Molecular Weight |
320.25 g/mol |
IUPAC Name |
2-bromo-N,N-diethyl-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO2S/c1-5-14(6-2)17(15,16)12-8-10(4)9(3)7-11(12)13/h7-8H,5-6H2,1-4H3 |
InChI Key |
RLGVOICAFZVPRF-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Pyrrolidin-1-ylethyl)-3-[(Z)-[(3Z)-3-(2-pyrrolidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea](/img/structure/B225637.png)












